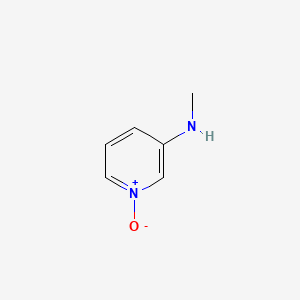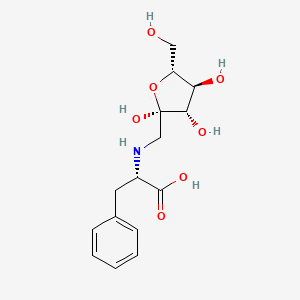
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine is a compound that combines a sugar moiety with an amino acid. This type of compound is often studied for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine typically involves the reaction of a fructose derivative with L-phenylalanine. The reaction conditions may include the use of protecting groups to ensure selective reactions and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals, nutraceuticals, and other bioactive compounds.
作用機序
The mechanism of action of N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid-sugar conjugates, such as N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-tyrosine and N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-tryptophan.
Uniqueness
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine is unique due to its specific combination of a fructose derivative with L-phenylalanine, which may confer distinct biological activities and properties compared to other similar compounds.
特性
CAS番号 |
87251-83-0 |
|---|---|
分子式 |
C15H21NO7 |
分子量 |
327.33 g/mol |
IUPAC名 |
(2S)-3-phenyl-2-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-7-11-12(18)13(19)15(22,23-11)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15+/m0/s1 |
InChIキー |
FAVRCIXPIVJIPN-IHWVXMPCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


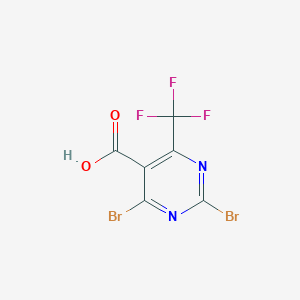
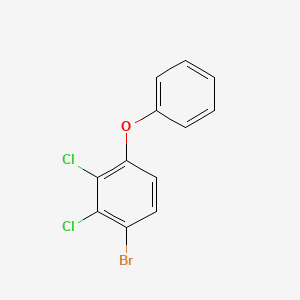

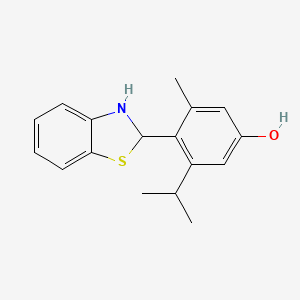
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
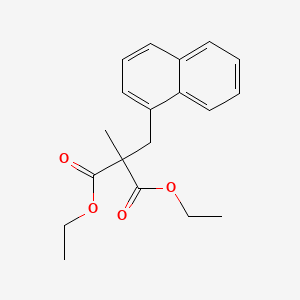

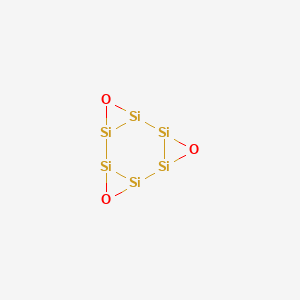
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

